molecular formula C11H17NO4 B12930530 tert-Butyl (3-oxo-1-oxaspiro[3.3]heptan-6-yl)carbamate

tert-Butyl (3-oxo-1-oxaspiro[3.3]heptan-6-yl)carbamate

Katalognummer: B12930530
Molekulargewicht: 227.26 g/mol
InChI-Schlüssel: JPPZLYQSTADKCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (3-oxo-1-oxaspiro[3.3]heptan-6-yl)carbamate is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The spirocyclic framework provides a rigid and compact structure, which can be advantageous in drug design and other applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-oxo-1-oxaspiro[3

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (3-oxo-1-oxaspiro[3.3]heptan-6-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

tert-Butyl (3-oxo-1-oxaspiro[3.3]heptan-6-yl)carbamate has several scientific research applications:

Wirkmechanismus

The mechanism of action of tert-Butyl (3-oxo-1-oxaspiro[3.3]heptan-6-yl)carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The carbamate group can also participate in hydrogen bonding and other interactions, enhancing its binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

tert-Butyl (3-oxo-1-oxaspiro[3.3]heptan-6-yl)carbamate is unique due to its specific combination of functional groups and spirocyclic structure. This combination provides distinct chemical and physical properties, making it valuable for specific applications in drug design and material science.

Eigenschaften

Molekularformel

C11H17NO4

Molekulargewicht

227.26 g/mol

IUPAC-Name

tert-butyl N-(3-oxo-1-oxaspiro[3.3]heptan-6-yl)carbamate

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(14)12-7-4-11(5-7)8(13)6-15-11/h7H,4-6H2,1-3H3,(H,12,14)

InChI-Schlüssel

JPPZLYQSTADKCJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1CC2(C1)C(=O)CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.